4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt 4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001755
InChI: InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1
SMILES:
Molecular Formula: C17H17NaO7S
Molecular Weight: 388.4 g/mol

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt

CAS No.:

Cat. No.: VC18001755

Molecular Formula: C17H17NaO7S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

4-O-Benzyl-3-hydroxy Tyrosol a-Acetate-3-Sulfate Sodium Salt -

Specification

Molecular Formula C17H17NaO7S
Molecular Weight 388.4 g/mol
IUPAC Name sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate
Standard InChI InChI=1S/C17H18O7S.Na/c1-13(18)22-10-9-14-7-8-16(17(11-14)24-25(19,20)21)23-12-15-5-3-2-4-6-15;/h2-8,11H,9-10,12H2,1H3,(H,19,20,21);/q;+1/p-1
Standard InChI Key OICGBDNEHFOKDW-UHFFFAOYSA-M
Canonical SMILES CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₁₇NaO₇S, with a molecular weight of 388.4 g/mol . Its IUPAC name, sodium;[5-(2-acetyloxyethyl)-2-phenylmethoxyphenyl] sulfate, reflects the integration of a tyrosol backbone modified by benzyl, acetate, and sulfate groups . The SMILES notation, CC(=O)OCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)[O-].[Na+], provides a precise two-dimensional representation of its atomic connectivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₇NaO₇S
Molecular Weight388.4 g/mol
Hydrogen Bond Acceptors7
Rotatable Bonds9
Topological Polar SA110 Ų
Heavy Atom Count26

Structural Features and Reactivity

The benzyl group at the 4-position of the phenolic ring enhances lipophilicity, potentially improving membrane permeability in biological systems. The sulfate group at the 3-position introduces strong polarity and acidity, while the α-acetate moiety may influence metabolic stability . Computational models predict a Topological Polar Surface Area (TPSA) of 110 Ų, suggesting moderate solubility in polar solvents .

Synthesis and Production

ManufacturerPackagingPriceSource
TRC50 mg$1,320
Medical Isotopes, Inc.50 mg$2,200

Scientific Research Applications

Biochemical Probes

The compound’s sulfate and acetate groups make it a candidate for studying sulfotransferase and esterase enzyme kinetics. Its benzyl-protected phenolic structure could serve as a controlled-release precursor in antioxidant studies, though direct evidence remains scarce in public databases .

Mechanism of Action: Hypotheses and Gaps

The sulfate moiety may engage in electrostatic interactions with cationic residues on proteins or nucleic acids, while the benzyl group could facilitate passive diffusion across lipid bilayers. The acetate ester might act as a prodrug moiety, requiring enzymatic hydrolysis for activation. These hypotheses await experimental validation .

Comparison with Structural Analogues

Tyrosol and Derivatives

CompoundMolecular WeightKey Functional Groups
Tyrosol138.16 g/molPhenolic –OH, primary –OH
Hydroxytyrosol154.16 g/molTwo phenolic –OH groups
4-O-Benzyl-3-hydroxy...388.4 g/molBenzyl, sulfate, acetate

The addition of sulfation and benzylation in 4-O-Benzyl-3-hydroxy Tyrosol α-Acetate-3-Sulfate Sodium Salt markedly alters solubility and stability compared to its parent compounds, potentially expanding its utility in hydrophobic matrices .

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